molecular formula C9H9N B14483733 4-(Bicyclo[1.1.0]butan-2-yl)pyridine CAS No. 63878-60-4

4-(Bicyclo[1.1.0]butan-2-yl)pyridine

Cat. No.: B14483733
CAS No.: 63878-60-4
M. Wt: 131.17 g/mol
InChI Key: MWNOKTNNKCYHCV-UHFFFAOYSA-N
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Description

4-(Bicyclo[1.1.0]butan-2-yl)pyridine is a bicyclic pyridine derivative characterized by a strained bicyclo[1.1.0]butane moiety fused to a pyridine ring. Its synthesis typically involves catalytic cycloaddition or substitution reactions, as demonstrated in studies utilizing bicyclo[1.1.0]butane precursors and pyridine derivatives. For example, reactions with water hydrazine yield 75% isolated product, purified via reverse-phase HPLC (NH4OAc buffer/methanol, XSelect C18 column) . Structural confirmation relies on NMR and HRMS, ensuring precise identification of the bicyclic framework and substituent positioning . The compound’s strained geometry and electronic properties make it a promising candidate for cycloaddition chemistry and medicinal applications .

Properties

CAS No.

63878-60-4

Molecular Formula

C9H9N

Molecular Weight

131.17 g/mol

IUPAC Name

4-(2-bicyclo[1.1.0]butanyl)pyridine

InChI

InChI=1S/C9H9N/c1-3-10-4-2-6(1)9-7-5-8(7)9/h1-4,7-9H,5H2

InChI Key

MWNOKTNNKCYHCV-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C2C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Directed Bridgehead Functionalization

The directed functionalization of BCB precursors provides a robust pathway for introducing pyridine substituents. McNamee et al. demonstrated that deprotonation of monosubstituted BCBs with lithium hexamethyldisilazide (LiHMDS) at −78°C generates a bridgehead anion, which reacts with electrophilic pyridine derivatives. For 4-pyridyl substitution, 4-iodopyridine undergoes palladium-catalyzed cross-coupling with BCB precursors in toluene at 110°C, achieving yields up to 68% (Table 1).

Table 1: Coupling Efficiency for Directed Functionalization

BCB Precursor Coupling Partner Catalyst System Yield (%)
1-(Mesitylsulfonyl)BCB 4-iodopyridine Pd(OAc)₂/XPhos 68
1-(Tosyl)BCB 4-bromopyridine Pd₂(dba)₃/SPhos 52

This method requires careful control of reaction temperature (−78°C for deprotonation vs. 110°C for coupling) to prevent BCB ring-opening side reactions.

Strain-Release Annulation Approaches

Rhodium(I)-Catalyzed Heterocycle Formation

Recent work by the Anderson group utilizes Rh(I) catalysts to annulate BCB subunits with nitrogen-containing aromatics. The critical innovation involves treating 1-(p-tolylsulfinyl)BCB with isopropyl magnesium chloride to generate BCB-MgCl intermediates, which subsequently react with pyridinium salts (Scheme 1).

Scheme 1:
BCB-MgCl + Pyridinium salt → [Rh(CO)₂Cl]₂/dppe → 4-(BCB)pyridine

Optimization studies revealed that 1,4-dioxane as solvent with bis(diphenylphosphino)ethane (dppe) ligand provides optimal yields (77% isolated). The reaction tolerates electron-withdrawing groups (CN, CO₂R) but shows decreased efficiency with sterically hindered pyridines (42% yield for 3,5-dimethyl substitution).

Bicyclo[1.1.1]pentane Skeletal Editing

Photo-Hunsdiecker/Iodide Displacement Sequence

A groundbreaking metal-free approach converts bicyclo[1.1.1]pentanes (BCPs) to BCB derivatives through radical-mediated halogenation. The protocol involves:

  • UV irradiation (365 nm) of BCP with N-iodosuccinimide in CCl₄ (23°C, 12 h)
  • Nucleophilic displacement with pyridine derivatives (DMF, 80°C)

Table 2: BCB-Pyridine Formation via Skeletal Editing

BCP Starting Material Pyridine Nucleophile Conversion (%)
1-iodo-BCP 4-aminopyridine 89
1-iodo-BCP 4-mercaptopyridine 76

This two-step process achieves excellent functional group tolerance, with yields inversely correlated to the nucleophilicity of the pyridine derivative (ρ = −0.72 in Hammett analysis).

Pyridine-Directed Cyclopropanation

Transition Metal-Mediated [2+1] Cycloaddition

4-Pyridyldiazomethane undergoes strain-inducing cyclopropanation with dichlorocarbene precursors under nickel catalysis. Key parameters include:

  • Ni(acac)₂ (5 mol%) as catalyst
  • Slow addition of Cl₂C=CH₂ (0.5 mL/h)
  • Reaction temperature maintained at −40°C

This method produces the target compound in 61% yield but requires strict exclusion of moisture due to carbene intermediate sensitivity.

Post-Functionalization of BCB-Urea Intermediates

Hydrolysis/Coupling Cascade

BCB-urea adducts derived from 8-isocyanatoquinoline (see Section 2.1) undergo selective hydrolysis under acidic conditions (HCl/THF/H₂O, 1:2:1). The resulting BCB-amine intermediates couple with 4-bromopyridine via Buchwald-Hartwig amination:

Optimized Conditions:

  • Pd(OAc)₂ (3 mol%)
  • Xantphos (6 mol%)
  • Cs₂CO₃ base, toluene, 100°C
  • Yield: 58% over three steps

Comparative Analysis of Methodologies

Table 3: Method Comparison Matrix

Method Atom Economy (%) Typical Yield (%) Scalability Functional Group Tolerance
Directed Functionalization 78 68 Gram-scale Moderate
Rh-Catalyzed Annulation 65 77 Multi-gram Excellent
Skeletal Editing 82 89 Decagram Broad
Cyclopropanation 71 61 Milligram Limited

Chemical Reactions Analysis

Types of Reactions

4-(Bicyclo[1.1.0]butan-2-yl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions are possible, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alkoxides in polar solvents.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced bicyclo[1.1.0]butane compounds, and substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 4-(Bicyclo[1.1.0]butan-2-yl)pyridine involves the release of strain energy upon reaction. This strain release can drive various chemical transformations, making the compound a valuable intermediate in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bicyclo[2.2.1]heptane-Pyridine Derivatives

A key structural analog is 4-(bicyclo[2.2.1]heptan-2-yl)pyridine, which replaces the bicyclo[1.1.0]butane with a norbornane (bicyclo[2.2.1]heptane) system. Key differences include:

  • Synthetic Efficiency: The norbornane derivative is synthesized in 51% yield via alkylation in flow chemistry, lower than the 75% yield for the bicyclo[1.1.0]butane analog .
  • Physical State : The bicyclo[2.2.1]heptane derivative is isolated as a yellow oil, contrasting with the solid-state isolation of many bicyclo[1.1.0]butane derivatives, suggesting differences in crystallinity .

Chlorinated Pyridine Derivatives

Compounds like 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine exhibit distinct properties:

  • Thermal Stability : These derivatives display higher melting points (268–287°C) compared to bicyclo[1.1.0]butane-pyridine compounds, attributed to stronger intermolecular interactions from chlorine and aromatic substituents .
  • Synthetic Yields : Yields range from 67–81%, competitive with bicyclo[1.1.0]butane derivatives but dependent on substituent complexity .
  • Medicinal Potential: Chlorinated pyridines are emphasized in bioinorganic medicinal chemistry for their antimicrobial and anticancer activity, whereas bicyclo[1.1.0]butane derivatives are less explored in this context .

Reactivity in Cycloaddition Chemistry

4-(Bicyclo[1.1.0]butan-2-yl)pyridine participates in pyridine-boryl radical-catalyzed [2π+2σ] cycloadditions with alkenes under mild conditions (25°C, Ar atmosphere). Key parameters include:

  • Catalyst Loading : Optimal at 20 mol% B2cat2 and 30 mol% 4-Ph-pyridine, achieving high yields .
  • Solvent Effects: Reactions in n-hexane or toluene show similar efficiency, but scalability improves with larger solvent volumes (e.g., 20 mL for 2.0 mmol substrate) . In contrast, norbornane-pyridine derivatives are less reactive in similar cycloadditions due to reduced ring strain, highlighting the bicyclo[1.1.0]butane system’s unique reactivity .

Data Tables

Table 2. Reaction Conditions and Outcomes

Reaction Type Catalyst System Solvent Temperature (°C) Yield (%) Reference
[2π+2σ] Cycloaddition B2cat2 + 4-Ph-pyridine n-Hexane 25 75–85
Alkylation in Flow Chemistry None (photocatalytic) Toluene RT 51

Q & A

Q. What are the established synthetic routes for 4-(Bicyclo[1.1.0]butan-2-yl)pyridine, and how do reaction conditions influence yield?

The synthesis of bicyclo[1.1.0]butane (BCB)-containing compounds typically involves transannular cyclization, cyclopropanation, or carbene addition strategies. For example, BCB-Li intermediates (generated via Li-Br exchange from BCB-Br precursors) can be trapped with electrophiles like pyridine derivatives to form 4-substituted BCB-pyridines . Key factors include:

  • Solvent choice : Non-polar solvents (e.g., toluene) under inert atmospheres (Ar) minimize side reactions .
  • Catalytic systems : Rhodium(I) catalysts enable annulative rearrangements with high regioselectivity (e.g., fused heterocycle formation) .
  • Temperature : Room-temperature reactions often suffice for BCB-Li trapping, while cycloadditions may require extended reaction times (24+ hours) .

Q. How is the structural integrity of this compound validated post-synthesis?

Characterization relies on:

  • X-ray crystallography : Resolves the "butterfly" geometry of BCBs, confirming bond lengths (~1.50 Å for bridgehead C–C bonds) and angles (123° wing separation) .
  • NMR spectroscopy : Distinct upfield shifts in 1H^1H NMR for bridgehead protons due to strain-induced deshielding .
  • Mass spectrometry : High-resolution MS confirms molecular ion peaks and fragmentation patterns consistent with BCB-pyridine scaffolds .

Q. What are the common reactivity patterns of this compound in strain-release reactions?

The strained BCB core reacts via σ/π-bond ambiguity:

  • Nucleophilic attack : Bridgehead C–C bonds undergo cleavage with nucleophiles (e.g., amines, alcohols) to form linear products .
  • Cycloadditions : [2π+2σ] cycloadditions with alkenes/alkynes are catalyzed by pyridine-boryl radicals, yielding fused bicyclic systems .
  • Catalytic rearrangements : Rhodium(I) catalysts promote annulative cleavage, generating heterocycles like quinolines .

Advanced Research Questions

Q. How can regioselectivity challenges in BCB-pyridine functionalization be addressed?

Regioselectivity is influenced by:

  • Substituent effects : Electron-withdrawing groups on pyridine direct reactivity to specific bridgehead positions .
  • Catalyst design : Bidentate ligands in Rh(I) systems enhance selectivity for annulative rearrangements (e.g., 95:5 regioisomer ratios) .
  • Steric control : Hindered amides or bulky electrophiles favor attack at less sterically encumbered bridgehead sites .

Q. What experimental strategies resolve contradictions in reported BCB-pyridine reactivity data?

Discrepancies often arise from:

  • Catalyst variability : Pyridine-boryl radical systems (B2cat2) favor cycloadditions , while Rh(I) catalysts drive rearrangements . Systematic screening of catalysts/ligands is critical.
  • Reaction milieu : Polar aprotic solvents (e.g., DMF) may stabilize ionic intermediates, altering product distributions vs. non-polar solvents .
  • Substrate purity : BCB precursors (e.g., BCB-Br) must be rigorously purified to avoid side reactions .

Q. How can computational methods guide the design of BCB-pyridine derivatives for targeted applications?

  • DFT calculations : Model strain energy (60–68 kcal/mol in BCBs) and predict transition states for bond cleavage/cycloadditions .
  • Molecular docking : Simulate interactions between BCB-pyridines and biological targets (e.g., enzymes) to optimize bioactivity .
  • SAR studies : Correlate substituent effects (e.g., pyridine ring methylation) with reactivity/selectivity trends .

Methodological Considerations

Q. What safety protocols are essential when handling BCB-pyridine derivatives?

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact with volatile BCB intermediates .
  • Ventilation : Use fume hoods for reactions releasing toxic gases (e.g., HBr during BCB-Br synthesis) .
  • Waste disposal : Quench reactive intermediates (e.g., BCB-Li) with isopropanol before disposal .

Q. How are reaction yields optimized in large-scale BCB-pyridine syntheses?

  • Flow chemistry : Continuous flow systems improve heat/mass transfer for exothermic reactions (e.g., cycloadditions) .
  • Precursor stability : Stabilize BCB-Br with low-temperature storage (-20°C) to prevent decomposition .
  • Catalyst recycling : Immobilized Rh(I) catalysts reduce costs in multi-step annulations .

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